molecular formula C9H10BrClO2 B13664724 (S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol

(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol

Cat. No.: B13664724
M. Wt: 265.53 g/mol
InChI Key: GVNFVCLLALBZPE-UHFFFAOYSA-N
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Description

(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms on a phenyl ring, which is attached to a propanediol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylpropanediol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions of the phenyl ring, respectively.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination reactions, followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol: The enantiomer of the compound with the opposite stereochemistry.

    1-(2-Bromo-5-chlorophenyl)-1,3-propanediol: The racemic mixture containing both (S)- and ®-enantiomers.

    2-Bromo-5-chlorophenylboronic acid: A related compound with a boronic acid functional group instead of the propanediol moiety.

Uniqueness

(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its ®-enantiomer and racemic mixture. This stereochemistry can influence its interactions with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)propane-1,3-diol

InChI

InChI=1S/C9H10BrClO2/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2

InChI Key

GVNFVCLLALBZPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CCO)O)Br

Origin of Product

United States

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